Stereochemical Purity: Single Enantiomer vs. Racemic trans-Mixture
The compound registered under CAS 178737-10-5 is exclusively the ((1R,2R)-2-aminocyclohexyl)methanol enantiomer, whereas the more commonly listed CAS 5691-21-4 is a 1:1 racemic mixture of (1R,2R) and (1S,2S) enantiomers . The single enantiomer form provides a defined stereochemical starting point that eliminates the need for subsequent resolution steps .
| Evidence Dimension | Stereochemical composition (enantiomeric purity) |
|---|---|
| Target Compound Data | Single enantiomer, ((1R,2R)-2-aminocyclohexyl)methanol (≥98% purity by supplier specification) |
| Comparator Or Baseline | Racemic trans mixture, 1:1 ((1R,2R) : (1S,2S)) (CAS 5691-21-4) |
| Quantified Difference | Enantiomeric excess: >96% (calculated from 98% purity) vs. 0% ee for racemic mixture |
| Conditions | Supplier analytical specification (Leyan, product 1210273) |
Why This Matters
Procuring the single enantiomer avoids labor-intensive chiral resolution and reduces material waste in asymmetric synthesis campaigns.
